Bis(4-chlorophenyl) phosphorochloridate
Description
Evolution of Organophosphorus Chemistry in Modern Synthetic Strategies
The field of organophosphorus chemistry has grown into a vast and dynamic area of research, offering extensive opportunities across various scientific disciplines including organic, medicinal, pharmaceutical, and agricultural chemistry. researchgate.net The inherent physical and biological characteristics of organophosphorus compounds have led to their widespread use. researchgate.net The multivalency, variable oxidation states, and unique stereochemical properties of phosphorus allow for the construction of complex molecular architectures with tailored functionalities. researchgate.netnih.gov This has led to their central role as ligands in catalysis, as building blocks for bioactive molecules, and as key reagents in a plethora of synthetic transformations. nih.gov
Significance of Phosphorochloridates as Key Intermediates
Within the diverse family of organophosphorus compounds, phosphorochloridates stand out as highly valuable synthetic intermediates. The presence of a reactive phosphorus-chlorine bond makes them excellent phosphorylating agents, enabling the introduction of a phosphate (B84403) moiety onto a wide range of nucleophiles, including alcohols, amines, and phenols. This reactivity is fundamental to the synthesis of numerous biologically and industrially important molecules. For instance, diaryl phosphorochloridates are instrumental in the formation of phosphotriester and phosphoramidate (B1195095) linkages, which are crucial in oligonucleotide and prodrug synthesis.
Current Research Landscape Pertaining to Aryl Phosphorochloridates
Current research on aryl phosphorochloridates is multifaceted, exploring their synthesis, reactivity, and application in novel synthetic methodologies. Studies often focus on developing more efficient and selective methods for their preparation and subsequent reactions. A significant area of investigation involves the kinetics and mechanisms of their reactions, such as solvolysis, to better understand and control their reactivity. For example, the solvolysis of bis(4-chlorophenyl) phosphorochloridate has been a subject of kinetic studies to elucidate its reaction mechanism. Furthermore, research is actively exploring the use of aryl phosphorochloridates in the synthesis of new flame retardants, pesticides, and pharmaceuticals, driven by the need for more effective and environmentally benign chemical entities.
Scope and Objectives of Research on this compound
This article focuses specifically on the chemical compound this compound, aiming to provide a comprehensive overview of its synthesis, chemical properties, and its role as a key intermediate in advanced chemical research. The objective is to detail its preparation methods, present its known physicochemical and spectral data, and to highlight its specific applications, thereby underscoring its importance in the broader context of organophosphorus chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O3P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGATFZDMDTJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402412 | |
| Record name | BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15074-53-0 | |
| Record name | BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Bis 4 Chlorophenyl Phosphorochloridate
Established Synthetic Routes for Organophosphorus Chloridates
The synthesis of organophosphorus chloridates, the family of compounds to which Bis(4-chlorophenyl) phosphorochloridate belongs, has been well-established over decades of chemical research. These methods have evolved from classical, straightforward reactions to more refined protocols aimed at improving yield, purity, and reaction conditions.
The most traditional and widely practiced method for synthesizing diaryl phosphorochloridates is the reaction of phosphorus oxychloride (POCl₃) with the corresponding phenol (B47542). nih.govwikipedia.org In this approach, two equivalents of a phenol react with one equivalent of phosphorus oxychloride to yield the desired diaryl phosphorochloridate and two equivalents of hydrogen chloride (HCl) as a byproduct.
To overcome the limitations of the classical approach, several modified synthetic protocols have been developed. A common strategy involves the use of a base to act as an HCl scavenger. Tertiary amines, such as pyridine (B92270) or triethylamine (B128534), are frequently employed to neutralize the HCl as it is formed, thereby preventing acid-catalyzed side reactions and driving the reaction towards completion. nih.gov The use of inorganic bases like sodium tert-butoxide has also been reported. researchgate.net
Another significant modification is the use of catalysts to facilitate the reaction. Lewis acids, such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂), can be used to activate the phosphorus oxychloride, making it more susceptible to nucleophilic attack by the phenol. nih.govresearchgate.net This catalytic approach can lead to higher reaction rates and improved yields under milder conditions. Furthermore, alternative chlorinating agents for the preparation of related phosphonochloridates, such as thionyl chloride or oxalyl chloride, have been explored to offer different reactivity profiles and selectivities. mdpi.com
Detailed Synthetic Pathways to this compound
The synthesis of the specific compound, this compound, primarily follows the general principles outlined for organophosphorus chloridates, with specific adaptations to accommodate the reactivity of 4-chlorophenol (B41353).
The most direct and industrially relevant synthesis of this compound involves the controlled reaction of phosphorus oxychloride with 4-chlorophenol. guidechem.com The reaction stoichiometry requires two moles of 4-chlorophenol for every mole of phosphorus oxychloride.
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, to facilitate mixing and temperature control. researchgate.net To mitigate the issues caused by HCl evolution, a stoichiometric amount of a tertiary amine base is often added. The base neutralizes the HCl, forming a salt that can be easily removed by filtration. The reaction of diphenyl phosphorochloridate with 4-chlorophenol has been conducted in sodium tert-butoxide in dry dichloromethane at room temperature. researchgate.net Catalysts like magnesium chloride have been used in similar reactions to generate phosphorochloridates. nih.gov
Reaction Scheme: POCl₃ + 2 (4-ClC₆H₄OH) → (4-ClC₆H₄O)₂P(O)Cl + 2 HCl
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically washed with water to remove the amine hydrochloride salt and any unreacted 4-chlorophenol. The final product is then isolated by distillation under reduced pressure or by crystallization.
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Reactants | Phosphorus Oxychloride, 4-Chlorophenol | Primary building blocks for the target molecule. | guidechem.com |
| Stoichiometry | 1 : 2 (POCl₃ : 4-Chlorophenol) | Ensures the formation of the disubstituted product. | |
| Solvent | Dichloromethane, Toluene | Provides a medium for the reaction and aids in temperature control. | researchgate.net |
| Base/HCl Scavenger | Pyridine, Triethylamine, Sodium tert-butoxide | Neutralizes HCl byproduct, preventing side reactions and driving the reaction to completion. | nih.govresearchgate.net |
| Catalyst | Aluminum Chloride, Magnesium Chloride | Activates phosphorus oxychloride, increasing reaction rate and yield. | nih.govresearchgate.net |
| Temperature | Room Temperature to Reflux | Optimized to balance reaction rate with the prevention of side reactions. | researchgate.net |
Research into more efficient and environmentally benign synthetic routes has led to the exploration of alternative precursors and novel strategies. One such approach involves the direct functionalization of white phosphorus (P₄). While still largely in the research phase for this specific compound, these methods aim to reduce the number of synthetic steps and avoid the use of hazardous reagents like phosphorus oxychloride.
Another strategy involves the use of phosphoramidate (B1195095) derivatives. For instance, phosphoramidates can be synthesized and then converted to the desired phosphorochloridate, offering a different pathway that can sometimes provide better control over selectivity. nih.gov The use of 4-chlorophenyl phosphorodichloridate as a precursor, which can be synthesized from phenyl dichlorophosphate, also presents a viable route where a second equivalent of 4-chlorophenol is added in a subsequent step. guidechem.com For related compounds, the use of Grignard reagents, such as 4-chlorophenylmagnesium bromide, has been employed to form bis(4-chlorophenyl)phosphine oxide, indicating the utility of organometallic reagents in creating bonds to phosphorus. chemicalbook.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include temperature, reaction time, solvent, and the specific catalyst and base used.
The choice of solvent can significantly influence the reaction outcome. Solvents can affect the solubility of reactants and intermediates, the reaction rate, and even the selectivity of the reaction. For some organophosphorus syntheses, non-aqueous or semi-aqueous solvent systems have been investigated. nih.gov The polarity of the solvent can play a critical role; for example, a non-polar solvent might be preferred to minimize the solubility of the hydrochloride salt byproduct, facilitating its removal.
Systematic optimization of reaction conditions, often employing statistical methods like orthogonal experimental design, has been successfully applied to the synthesis of structurally similar compounds. In one study on bis(2,4-dichlorophenyl) chlorophosphate, the amounts of catalyst and raw materials, along with reaction temperature and time, were optimized to significantly reduce the reaction time from 34 hours to 5 hours while achieving a high yield of 85.5%. researchgate.net Such optimization studies are critical for developing efficient and economical manufacturing processes.
| Factor | Level 1 | Level 2 | Level 3 | Optimal Condition |
|---|---|---|---|---|
| Amount of Catalyst (AlCl₃) | 0.5% | 1.0% | 1.5% | 1.0% |
| Molar Ratio (Phenol:POCl₃) | 2.0:1 | 2.1:1 | 2.2:1 | 2.1:1 |
| Reaction Temperature (°C) | 100 | 110 | 120 | 110 |
| Reaction Time (h) | 4 | 5 | 6 | 5 |
Purification Techniques for Research-Grade this compound
The purification of this compound to a high degree of purity, suitable for research applications, necessitates the use of effective separation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Chromatographic Separation Methods
Column chromatography is a powerful technique for the purification of organic compounds. For phosphoramidates, which are structurally related to phosphorochloridates, purification by column chromatography on silica (B1680970) gel has been reported. nih.gov The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A solvent system with a polarity that allows for the differential partitioning of the desired product and impurities on the stationary phase is required.
For this compound, a non-polar stationary phase like silica gel would be suitable. The mobile phase would likely consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The optimal ratio of these solvents is typically determined by preliminary analysis using thin-layer chromatography (TLC). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with a wide range of polarities.
Preparative High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation for achieving very high purity. A reversed-phase column, such as a C18 or C8 column, could be employed. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape. mt.com
| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent | Principle of Separation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane | Adsorption |
| Preparative HPLC | C18 or C8 Silica | Water/Acetonitrile or Methanol (with TFA) | Partition |
Recrystallization and Distillation Protocols
Recrystallization is a common and effective method for purifying solid compounds. The principle of this technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. mt.com A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For diaryl phosphates, recrystallization from organic solvents is a standard procedure.
The selection of an appropriate solvent or solvent system is the first and most crucial step. Common solvents for recrystallization include alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), chlorinated hydrocarbons (e.g., dichloromethane), and ethers (e.g., diethyl ether). A mixed solvent system can also be employed to fine-tune the solubility characteristics. The crude this compound is dissolved in the minimum amount of the hot solvent, and the solution is then allowed to cool slowly. Pure crystals of the product will form, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Distillation is a viable purification method for liquid compounds or low-melting solids that are thermally stable. Given that related phosphorochloridates can be distilled, this technique is applicable to this compound. Due to its relatively high molecular weight, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.
A typical vacuum distillation setup for a research laboratory would involve a distillation flask, a condenser, a receiving flask, and a vacuum pump. The crude product is heated under reduced pressure, and the fraction that distills at the boiling point of this compound is collected. The efficiency of the separation can be enhanced by using a fractionating column. For a related compound, bis(4-chlorophenyl) sulfone, a boiling point of 250 °C at 10 mmHg has been reported, which provides an indication of the conditions that might be required. nih.gov
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Choice of solvent, cooling rate | High-purity crystalline solid |
| Vacuum Distillation | Temperature, pressure | Purified liquid or low-melting solid |
Process Intensification and Scale-Up Considerations in Research Synthesis
Process intensification refers to the development of novel methods and equipment that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. mdpi.comaiche.org In the context of the research-scale synthesis of this compound, several strategies can be considered to improve efficiency and facilitate potential scale-up.
One key area for intensification is the reaction itself. The use of microreactors can offer significant advantages over traditional batch reactors. Microreactors have a high surface-area-to-volume ratio, which allows for excellent heat and mass transfer. mdpi.com This precise control over reaction temperature can prevent the formation of byproducts and improve the selectivity towards the desired product. The enhanced mixing in microreactors can also lead to faster reaction rates.
Another approach to process intensification is the integration of reaction and separation steps. For example, reactive distillation combines the chemical reaction with the continuous removal of a product or byproduct by distillation in a single unit. mdpi.com In the synthesis of this compound, the removal of the hydrogen chloride byproduct as it is formed could drive the reaction equilibrium towards the product side, potentially increasing the conversion and yield.
When scaling up a synthesis from the laboratory bench to a larger scale, several factors must be carefully considered. Heat transfer becomes a more significant challenge as the reactor volume increases, as the surface-area-to-volume ratio decreases. The mixing efficiency must also be maintained to ensure a homogeneous reaction mixture. The addition of reagents, which may be straightforward on a small scale, needs to be carefully controlled on a larger scale to avoid localized high concentrations and potential side reactions.
Mechanistic Investigations of Bis 4 Chlorophenyl Phosphorochloridate Reactivity
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution is the predominant reaction pathway for Bis(4-chlorophenyl) phosphorochloridate. These reactions involve the attack of a nucleophile on the tetracoordinate phosphorus center, leading to the displacement of the chloride ion. The mechanism of these transformations can vary, typically proceeding through either a concerted, SN2-like pathway with a single pentacoordinate transition state, or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.
The solvolysis of phosphorochloridates, including reactions with water (hydrolysis) and alcohols (alcoholysis), has been investigated to elucidate the reaction mechanism. Kinetic studies of analogous compounds, such as diphenyl phosphorochloridate and bis(2,4-dichlorophenyl) phosphorochloridate, have been conducted in various aqueous binary mixtures. semanticscholar.org These studies often employ the extended Grunwald-Winstein equation to analyze the influence of solvent nucleophilicity and ionizing power on the reaction rates.
For closely related compounds like diphenyl thiophosphorochloridate, the sensitivity values derived from the Grunwald-Winstein analysis (l ≈ 1.29 and m ≈ 0.64) suggest a bimolecular SN2-like mechanism. The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, further support this associative pathway. For instance, ΔH‡ values in the range of 11.6 to 13.9 kcal·mol⁻¹ and large negative ΔS‡ values (−32.1 to −42.7 cal·mol⁻¹·K⁻¹) are consistent with a highly ordered transition state characteristic of an SN2 reaction. Large kinetic solvent isotope effects (KSIE) also point towards a mechanism where the solvent acts as a nucleophile in the rate-determining step. It is concluded that the solvolysis of these phosphorochloridates generally follows a concerted displacement mechanism rather than a dissociative SN1-type pathway. semanticscholar.org
Table 1: Representative Kinetic Data for Solvolysis of Analogous Diaryl Phosphoro- and Thiophosphorochloridates This table presents data for compounds structurally similar to this compound to illustrate typical kinetic parameters.
| Compound | Solvent System | l value (Solvent Nucleophilicity) | m value (Solvent Ionizing Power) | Proposed Mechanism |
| Diphenyl thiophosphorochloridate | 30 Aqueous Binary Mixtures | 1.29 | 0.64 | SN2-like (Associative) |
| Diphenyl phosphorochloridate | Various | ~1.66 | ~0.56 | Addition-Elimination |
Data sourced from studies on analogous compounds. nih.gov
The reaction of phosphorochloridates with amines (aminolysis) is a fundamental method for the synthesis of phosphoramidates. nih.gov The mechanism of these reactions has been a topic of considerable investigation and can proceed through either a concerted or a stepwise pathway, depending on the nature of the amine nucleophile and the substituents on the phosphorus atom. rsc.org
In a concerted mechanism, the bond formation with the incoming amine and the cleavage of the phosphorus-chlorine bond occur simultaneously through a single transition state. In the stepwise mechanism, the amine attacks the phosphorus center to form a trigonal bipyramidal pentacoordinate intermediate. This intermediate can then break down in a subsequent step to release the chloride ion. The rate-limiting step can be either the formation or the breakdown of this intermediate. For some related systems, such as the reactions of O,O-diethyl S-aryl phosphorothioates with pyridines, the mechanism is suggested to be concerted. researchgate.net The choice between these pathways is often influenced by the basicity of the attacking amine.
This compound can serve as an activating agent for carboxylic acids. The reaction typically proceeds via the nucleophilic attack of a carboxylate anion on the phosphorochloridate. This displacement of the chloride ion generates a mixed phosphoric-carboxylic anhydride, specifically an acyloxy-phosphonium type intermediate.
Electrophilic Activation and Lewis Acid Catalyzed Transformations
The reactivity of the P-Cl bond in this compound can be significantly enhanced through electrophilic activation, most commonly by the use of Lewis acids.
Lewis acids can coordinate to the phosphoryl oxygen atom of the phosphorochloridate. This coordination polarizes the P=O bond and withdraws electron density from the phosphorus atom, making it significantly more electrophilic and thus more susceptible to attack by weak nucleophiles.
While less common than Friedel-Crafts acylation or alkylation, phosphorus halides can participate in analogous reactions to form P-C bonds. researchgate.netnih.gov It is plausible that this compound, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), could act as a phosphorylating agent for electron-rich aromatic compounds. nih.gov
In such a hypothetical reaction, the Lewis acid would activate the phosphorochloridate, as described above, generating a highly electrophilic phosphorus species, potentially with cationic character. This electrophile could then attack an aromatic ring, leading to the formation of a new aryl-phosphorus bond via electrophilic aromatic substitution. This would result in an aryl-bis(4-chlorophenyl)phosphonate product. The viability and efficiency of such a reaction would depend on the reactivity of the aromatic substrate and the reaction conditions. researchgate.net
Radical Pathways and Photochemical Reactivity Studies
While the ionic pathways of phosphorochloridates are more commonly studied, their reactivity under radical and photochemical conditions presents an important area of investigation. The presence of aromatic rings and the phosphorus-chlorine bond suggests that this compound may participate in radical reactions and exhibit photochemical sensitivity.
Research into the radical reactions of phosphate (B84403) esters has shown that they can be susceptible to attack by radicals, such as the hydroxyl radical (•OH). nih.gov This reactivity is often initiated by the abstraction of a hydrogen atom from the organic moieties attached to the phosphate core. acs.orgtandfonline.com In the case of this compound, the 4-chlorophenyl groups are the likely sites for such initial radical attack.
The photolysis of organophosphorus compounds, particularly those containing aromatic rings, has been shown to proceed through various pathways, including bond cleavage and rearrangement. jircas.go.jp For this compound, ultraviolet (UV) irradiation could potentially lead to the homolytic cleavage of the P-Cl bond or bonds within the chlorophenyl groups. The cleavage of the P-O-Aryl bond is also a possibility, leading to the formation of phosphoryl and aryloxyl radicals.
The photochemical degradation of related organophosphorus pesticides has been studied, revealing that both direct photolysis and indirect photolysis involving reactive oxygen species can contribute to their transformation. nih.govresearchgate.net The presence of chlorine atoms on the phenyl rings of this compound may influence its photochemical behavior, potentially affecting the rates and pathways of degradation.
A generalized scheme for the potential photochemical pathways of this compound is presented below:
| Pathway | Description | Potential Products |
| P-Cl Bond Homolysis | Cleavage of the phosphorus-chlorine bond upon UV absorption. | Bis(4-chlorophenyl) phosphoryl radical and chlorine radical. |
| P-O Bond Homolysis | Cleavage of the phosphorus-oxygen bond. | (4-chlorophenoxy)phosphoryl radical and 4-chlorophenoxyl radical. |
| C-Cl Bond Homolysis | Cleavage of the carbon-chlorine bond on the aromatic ring. | Phenyl radical derivatives. |
| Photosensitized Reactions | Reactions initiated by other excited molecules in the medium. | Various oxidation or reduction products. |
It is important to note that the specific products and quantum yields for the photolysis of this compound would require dedicated experimental investigation.
Stereochemical Aspects and Chiral Derivatization Potential
The phosphorus atom in this compound is a prochiral center. Substitution of the chlorine atom with a nucleophile that is different from the two 4-chlorophenoxy groups results in the formation of a chiral phosphorus center. This makes the compound a valuable precursor for the synthesis of chiral organophosphorus compounds, which have significant applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. rsc.orgrsc.orgmdpi.comrug.nl
The stereochemical outcome of nucleophilic substitution at the phosphorus center is a key aspect of its reactivity. Reactions of phosphorochloridates with nucleophiles generally proceed via a bimolecular nucleophilic substitution (SN2@P) mechanism. libretexts.orglibretexts.org This mechanism typically involves the attack of the nucleophile from the backside relative to the leaving group (chloride), leading to an inversion of configuration at the phosphorus center. The transition state is generally considered to be a trigonal bipyramidal species. libretexts.orglibretexts.org
The potential for chiral derivatization of this compound is significant. By reacting it with chiral alcohols or amines, diastereomeric products can be formed. These diastereomers can potentially be separated, providing a route to enantiomerically enriched or pure P-chiral organophosphates and phosphoramidates. nih.govresearchgate.net The use of chiral catalysts or auxiliaries can also influence the stereoselectivity of these reactions. rsc.orgrsc.orgmdpi.com
The synthesis of chiral organophosphorus compounds is an active area of research, with various strategies being developed to control the stereochemistry at the phosphorus atom. udayton.edunih.gov The reactivity of this compound makes it a suitable substrate for these synthetic endeavors. For example, reaction with a chiral alcohol (R*OH) could lead to the formation of two diastereomers:
(4-ClC₆H₄O)₂P(O)Cl + ROH → (4-ClC₆H₄O)₂P(O)OR (as a mixture of diastereomers at P)
The ability to differentiate and separate these diastereomers is crucial for accessing enantiomerically pure materials. Techniques such as NMR spectroscopy with chiral solvating agents and chiral chromatography are often employed for this purpose. nih.govscispace.com
Computational Analysis of Reaction Transition States and Energy Profiles
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those of organophosphorus compounds. rsc.orgresearchgate.net Density functional theory (DFT) and ab initio methods can be used to model the reaction pathways of this compound with various nucleophiles. These calculations can provide detailed information about the structures of transition states and intermediates, as well as the activation energies and reaction energies. nih.govnih.gov
For the SN2@P reaction of this compound, computational studies can elucidate the geometry of the trigonal bipyramidal transition state. libretexts.orgresearchgate.net Key parameters that can be calculated include the bond lengths of the incoming nucleophile to phosphorus and the departing chloride from phosphorus, as well as the bond angles around the phosphorus center.
The energy profile for a typical SN2@P reaction can be mapped out, showing the energy of the system as it progresses from reactants to products through the transition state. The calculated activation energy provides a quantitative measure of the reaction barrier, which is related to the reaction rate.
A hypothetical reaction coordinate diagram for the hydrolysis of this compound, proceeding through a concerted SN2@P mechanism, would show a single energy barrier corresponding to the transition state. nih.govrsc.org In contrast, an addition-elimination mechanism would involve a pentacoordinate phosphorane intermediate, which would appear as a local minimum on the potential energy surface. libretexts.org Computational studies can help to distinguish between these possibilities.
The influence of the 4-chlorophenyl substituents on the reactivity can also be explored computationally. The electronic effects of the chloro- and phenoxy groups will impact the electrophilicity of the phosphorus atom and the stability of the transition state.
Below is a table summarizing the types of information that can be obtained from a computational analysis of the reactivity of this compound:
| Computational Output | Description | Significance |
| Optimized Geometries | The lowest energy structures of reactants, products, transition states, and intermediates. | Provides insight into the three-dimensional arrangement of atoms during the reaction. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to confirm that optimized structures are true minima (reactants, products, intermediates) or first-order saddle points (transition states). |
| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | A key determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. |
| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |
| Atomic Charges | The distribution of electron density within the molecule. | Helps to understand the electrophilicity and nucleophilicity of different atoms. |
| Molecular Orbitals | The spatial distribution and energy levels of electrons. | Provides insight into the bonding and electronic structure of the molecules involved in the reaction. |
These computational investigations, in conjunction with experimental studies, are essential for developing a comprehensive understanding of the mechanistic details of reactions involving this compound.
Applications of Bis 4 Chlorophenyl Phosphorochloridate in Advanced Materials Science
Utilization as a Monomer in Polymer Synthesis
Bis(4-chlorophenyl) phosphorochloridate can theoretically serve as a monomer in various polymerization reactions, leading to the formation of phosphorus-containing polymers. Its bifunctional nature, with the phosphorochloridate group acting as a reactive site for condensation with suitable co-monomers, is key to its polymer-forming capabilities.
Polycondensation is a primary method for synthesizing polymers from monomers with two or more reactive functional groups. This compound is a suitable candidate for polycondensation reactions with diols or bisphenols to produce polyphosphates. In such a reaction, the phosphorochloridate group reacts with the hydroxyl groups of the diol, forming a phosphate (B84403) ester linkage in the polymer backbone and releasing hydrogen chloride as a byproduct.
The general reaction scheme for the polycondensation of this compound with a generic diol (HO-R-OH) is as follows:
n (Cl)P(=O)(O-C₆H₄-Cl)₂ + n HO-R-OH → [-O-P(=O)(O-C₆H₄-Cl)-O-R-O-]n + 2n HCl
The properties of the resulting polyphosphate would be influenced by the nature of the diol (R group) used. For instance, using aromatic diols like bisphenol A would likely result in rigid polymers with high glass transition temperatures and good thermal stability. The presence of the chlorophenyl groups from the monomer would further enhance these properties and contribute to flame retardancy.
Table 1: Illustrative Properties of Aromatic Polyphosphates from Interfacial Polycondensation
| Diol Co-monomer | Phosphorodichloridate Monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (°C) |
| Bisphenol A | Phenylphosphonic dichloride | 0.45 | 125 | 350 |
| Resorcinol | Phenylphosphonic dichloride | 0.38 | 110 | 340 |
| Hydroquinone | 4-Methoxyphenyl phosphorodichloridate | 0.52 | 130 | 360 |
This table presents representative data from studies on similar aromatic polyphosphates to illustrate the expected properties. derpharmachemica.com
This compound could potentially be used in copolymerization reactions with other organic monomers to tailor the properties of the final polymer. For example, it could be incorporated in small amounts into a polyester (B1180765) synthesis through polycondensation with a diacid and a diol. This would introduce phosphorus and chlorine into the polyester backbone, which could enhance flame retardancy without significantly altering the primary mechanical properties of the polyester.
The success of such a copolymerization would depend on the relative reactivity of the phosphorochloridate group compared to the other functional groups of the co-monomers. Careful control of reaction conditions would be necessary to achieve a random or block-like distribution of the phosphorus-containing units within the polymer chain.
The term "hybrid organic-inorganic polymers" refers to materials that contain both organic and inorganic components covalently bonded within the same network. This compound can be envisioned as a precursor for such materials. For instance, it could react with organometallic compounds or inorganic nanostructures functionalized with hydroxyl groups. This would lead to the formation of a hybrid material where the inorganic component is chemically integrated into a phosphate-based polymeric or oligomeric matrix. Such materials could exhibit a unique combination of properties, such as the processability of polymers and the high thermal stability or specific electronic properties of inorganic materials.
Incorporation into Functional Polymer Architectures
Beyond its role as a primary monomer, this compound can be utilized to create more complex and functional polymer architectures.
The reactive nature of the phosphorochloridate group allows for its use in the synthesis of well-defined phosphorus-containing macromolecules. For example, it can be reacted with monofunctional alcohols or phenols to create specific end-capping groups for polymers. This would introduce the bis(4-chlorophenyl) phosphate moiety at the chain ends, which could be useful for modifying surface properties or for subsequent reactions.
Furthermore, it could be used to create dendritic or hyperbranched polymers. By reacting with a tri- or tetra-functional core molecule containing hydroxyl groups, successive generations of branches could be built up, leading to highly branched macromolecules with a high concentration of phosphorus and chlorine.
This compound has the potential to be used as a cross-linking agent for polymers containing reactive functional groups like hydroxyl or amine groups. In this application, the phosphorochloridate would react with these groups on different polymer chains, creating a network structure. Cross-linking generally improves the mechanical strength, thermal stability, and chemical resistance of polymers.
The extent of cross-linking could be controlled by the amount of this compound added and the reaction conditions. This would allow for the fine-tuning of the final properties of the cross-linked polymer. For example, light cross-linking could be used to improve the creep resistance of a thermoplastic, while heavy cross-linking would lead to a rigid thermoset material.
Table 2: Potential Effects of this compound as a Modifier
| Polymer Matrix | Potential Modification | Expected Outcome |
| Poly(vinyl alcohol) | Cross-linking | Increased rigidity and thermal stability |
| Epoxy Resin | Curing/Hardening Agent | Formation of a thermoset with enhanced flame retardancy |
| Polycarbonate | Additive/Co-monomer | Improved flame retardancy and thermal stability |
Role in the Synthesis of Specialty Coatings and Resins
This compound serves as a valuable monomer in the synthesis of a variety of phosphorus-containing polymers, which are integral to the formulation of specialty coatings and resins. Its trifunctional nature, featuring two chlorophenyl groups and a reactive phosphorochloridate moiety, allows for its incorporation into polymer backbones or as a pendant group, thereby imparting desirable properties such as flame retardancy, thermal stability, and enhanced adhesion.
The primary route for integrating this compound into polymers is through polycondensation reactions. It can react with a variety of co-monomers, most notably diols and bisphenols, to form polyphosphoesters. These reactions typically proceed via the elimination of hydrogen chloride, forming a stable phosphate ester linkage in the polymer chain. The presence of the chlorine atoms on the phenyl rings and the phosphorus atom in the backbone significantly enhances the flame-retardant characteristics of the resulting coatings and resins. When exposed to heat, these polymers decompose to form a protective char layer, which insulates the underlying material from the heat source and reduces the release of flammable volatiles.
For instance, research into analogous compounds such as phenylphosphoric dichloride has demonstrated their successful polycondensation with various bisphenols (e.g., Bisphenol A, tetrabromobisphenol A) to yield polyphosphates with good thermal stability. researchgate.net These polymers are synthesized via inverse phase transfer catalysis, resulting in molecular weights (Mw) ranging from approximately 2,000 to 8,200 g/mol . researchgate.net It is conceivable that this compound could be employed in similar synthetic strategies to produce polyphosphoesters with tailored properties for coating applications.
The incorporation of phosphorus-containing moieties into epoxy resins is a well-established strategy for developing flame-retardant coatings. cnrs.fr Reactive phosphorus-containing compounds can be synthesized and subsequently reacted with epoxy resins. cnrs.frresearchgate.net While direct studies involving this compound are not prevalent in the available literature, the principles of these syntheses suggest its potential as a precursor or direct reactant. For example, a phosphorus-containing oligomer, bis(3-hydroxyphenyl) phenyl phosphate (BHPP), has been synthesized and used to prepare phosphate-based epoxy resins with enhanced flame retardance. researchgate.net
Furthermore, the modification of coatings to improve corrosion resistance is another area where phosphorus compounds find application. mdpi.com While research often focuses on silane-based modifications, the adhesive properties and barrier-forming capabilities of phosphate esters suggest a potential role for polymers derived from this compound in anticorrosion coatings.
A summary of representative polyphosphoesters synthesized from related dichlorophosphates and various diols is presented in the table below, illustrating the types of polymers that could potentially be synthesized using this compound.
| Phosphorus Monomer | Diol Co-monomer | Polymer Type | Key Properties |
| Phenylphosphoric dichloride | Bisphenol A | Polyphosphate | Good thermal stability |
| p-Chlorophenylphosphoric dichloride | Tetrabromobisphenol A | Polyphosphate | Enhanced flame retardancy |
| Phenylphosphoric dichloride | Bisphenol F | Polyphosphate | Thermally stable |
This table presents data on analogous compounds to illustrate the potential applications of this compound in the synthesis of specialty coatings and resins.
Development of Phosphorus-Containing Catalysts for Polymerization
The utility of this compound extends beyond its role as a monomer to its potential application in the development of phosphorus-containing catalysts for polymerization reactions. The phosphorus center in this compound is electrophilic and can be targeted for modification to create catalytically active species.
While direct catalytic applications of this compound are not extensively documented, its derivatives can be envisioned to function as catalysts or catalyst precursors. For example, the phosphorochloridate group can be readily substituted by reacting with nucleophiles such as amines or alcohols. This allows for the attachment of ligands or catalytically active moieties to the phosphorus center.
One potential application lies in the area of ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polyesters. Organocatalysts, including phosphorus-based compounds, have garnered significant interest for these polymerizations. By modifying this compound with appropriate organic molecules, it may be possible to design novel catalysts for ROP.
Furthermore, phosphorus compounds can act as co-catalysts or activators in conjunction with transition metal catalysts for various polymerization processes. The Lewis acidic nature of the phosphorus center in derivatives of this compound could play a role in activating monomers or modifying the electronic properties of the primary catalyst.
Research on related phosphorus compounds provides insights into their catalytic potential. For example, phosphine (B1218219) oxides, which share the P=O moiety with phosphorochloridates, have been used in the synthesis of polyimides. researchgate.net While not a direct catalytic role, this demonstrates the integration of phosphorus-containing groups to influence polymer properties, a principle that could be extended to catalyst design.
The synthesis of polyphosphonates through the polyaddition of bis(oxetane)s with phosphonic dichlorides has been shown to be catalyzed by quaternary onium salts, including tetraphenylphosphonium (B101447) chloride. cnrs.fr This highlights the role of phosphorus-containing salts as effective catalysts in certain polymerization reactions. It is plausible that derivatives of this compound could be converted into similar phosphonium (B103445) salts with catalytic activity.
The table below summarizes examples of polymerization reactions where phosphorus-containing compounds have been utilized as catalysts or have been integral to the synthesis of the catalytic system, suggesting potential avenues for the application of this compound derivatives.
| Polymerization Type | Catalyst/Precursor Type | Monomers | Resulting Polymer |
| Polyaddition | Tetraphenylphosphonium chloride | Bis(oxetane)s and phosphonic dichlorides | Polyphosphonate |
| Polycondensation | Not explicitly a catalyst, but a key monomer | Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide and dianhydrides | Polyimide |
This table illustrates the catalytic applications of related phosphorus compounds, indicating the potential for developing catalysts based on this compound.
Role of Bis 4 Chlorophenyl Phosphorochloridate in Catalytic Systems
Application as a Catalyst Precursor or Ligand in Organic Transformations
The utility of Bis(4-chlorophenyl) phosphorochloridate extends to its application as a precursor for catalysts or as a ligand in several fundamental organic reactions. Its ability to introduce a diphenyl phosphate (B84403) group can be harnessed to generate catalysts for phosphorylation and esterification, and it can play a role in organophosphorus-mediated coupling reactions.
While direct catalytic use of this compound in phosphorylation is not extensively documented, it serves as a valuable phosphorylating agent. This reactivity is foundational to its potential as a catalyst precursor. In a related context, the synthesis of bis(2,4-dichlorophenyl) chlorophosphate, a structurally similar compound, has been optimized for its use in esterification reactions. nih.gov This suggests that diaryl phosphorochloridates, as a class of compounds, are effective reagents for promoting the formation of ester bonds. The general mechanism for such esterifications involves the activation of a carboxylic acid by the phosphorochloridate, followed by nucleophilic attack of an alcohol.
Organophosphorus compounds, in general, are pivotal in a variety of catalytic processes. For instance, catalytic chemoselective O-phosphorylation of alcohols has been achieved using other phosphorus-based systems, highlighting the importance of phosphorus reagents in this transformation. nih.gov
Table 1: Examples of Organophosphorus Reagents in Phosphorylation and Esterification
| Reagent/Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |
| Bis(2,4-dichlorophenyl) chlorophosphate | Esterification | Carboxylic Acid + Alcohol | Ester | High | nih.gov |
| PEP-K/TBAHS | Phosphorylation | Alcohol | Phosphate Monoester | 70-90 | nih.gov |
| 2,2'-biphenol-derived phosphoric acid | Esterification | Carboxylic Acid + Alcohol | Ester | up to 96 | organic-chemistry.org |
| Triphenylphosphine oxide/(COCl)₂ | Esterification | Carboxylic Acid + Alcohol | Ester | Excellent | nih.gov |
This table presents examples of related organophosphorus compounds and systems in catalytic phosphorylation and esterification to provide context for the potential applications of this compound.
Organophosphorus compounds are integral to a wide array of cross-coupling reactions, often serving as ligands for transition metal catalysts. While specific examples detailing the use of this compound as a ligand in well-known coupling reactions are not prevalent in the literature, the broader class of organophosphorus compounds is extensively used. For instance, the synthesis of bis(chlorophenyl)acetylenes has been accomplished, which are precursors to more complex organophosphorus ligands used in forming ferrocene (B1249389) complexes. beilstein-journals.org This underscores the potential for chlorophenyl-containing phosphorus compounds to be adapted for use in coupling reactions.
The general role of organophosphorus ligands is to stabilize the metal center and modulate its electronic and steric properties, thereby influencing the efficiency and selectivity of the catalytic cycle.
Catalysis of Heterogeneous Reactions
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse. This compound, with its reactive P-Cl bond, is a candidate for the surface functionalization of materials to generate supported catalysts.
The functionalization of surfaces, particularly silica (B1680970), with phosphorus-containing groups is a well-established strategy for creating materials with tailored properties. The reactive nature of the P-Cl bond in this compound makes it suitable for grafting onto hydroxyl-terminated surfaces like silica. This process would involve the reaction of the phosphorochloridate with the surface silanol (B1196071) groups, leading to the covalent attachment of the bis(4-chlorophenyl) phosphate moiety.
Studies have demonstrated the successful functionalization of silica nanoparticles with various organosilanes to introduce amine or other functional groups. researchgate.netnih.gov A similar approach could be envisioned for this compound to create a phosphorus-rich surface. Such functionalized materials can then serve as supports for catalytically active metal nanoparticles or as organocatalysts themselves. For example, silica-coated magnetite nanoparticles have been functionalized with bis(p-sulfoanilino)triazine to create a magnetically reusable catalyst. researchgate.net
Once a solid support is functionalized with bis(4-chlorophenyl) phosphate groups, it can be used to anchor metal ions or complexes, leading to the formation of a supported catalyst. The phosphate groups can act as ligands, coordinating to the metal center and influencing its catalytic activity. This approach allows for the combination of the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).
The synthesis of mesoporous silica nanoparticles with controlled morphology and their subsequent functionalization is a key area of research for developing advanced supported catalysts. mdpi.com These materials provide a high surface area and a well-defined pore structure, which are beneficial for catalytic applications.
Mechanistic Insights into Catalytic Cycles Involving the Compound
Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound, the initial step is typically the reaction of the P-Cl bond with a nucleophile.
In a phosphorylation reaction with an alcohol, the proposed mechanism would involve the nucleophilic attack of the alcohol on the phosphorus center of this compound, leading to the displacement of the chloride ion and the formation of a phosphate triester. This process can be catalyzed by a base.
A postulated catalytic cycle for a phosphorylation reaction facilitated by a phosphorus-based catalyst is depicted in the context of the PEP-K/TBAHS system. nih.gov This cycle involves the in-situ generation of a more reactive phosphorylating agent. A similar principle could be applied where this compound is activated or participates in the formation of a more potent catalytic species.
In esterification reactions, the phosphorochloridate can activate a carboxylic acid by forming a mixed anhydride. This activated intermediate is then more susceptible to nucleophilic attack by an alcohol to form the final ester product. A plausible mechanism for an esterification reaction promoted by the TPPO/(COCl)₂ system has been proposed, which involves the formation of an acyl phosphonium (B103445) salt as a key intermediate. nih.gov
The study of these reactions often employs techniques like ³¹P NMR spectroscopy to identify and characterize the phosphorus-containing intermediates, providing valuable insights into the reaction mechanism. nih.gov
Asymmetric Catalysis Potential with Chiral Derivatives
The utility of this compound in catalysis extends into the sophisticated realm of asymmetric synthesis through the formation of its chiral derivatives. While the parent compound is achiral, it serves as a structural model for a class of highly effective chiral organocatalysts known as chiral phosphoric acids (CPAs). The fundamental concept involves the replacement of the chloro- or chlorophenyl moieties with a chiral backbone, thereby creating a stereochemically defined environment around the central phosphorus atom. This transformation is pivotal for inducing enantioselectivity in a wide array of chemical reactions.
The most prominent and extensively studied chiral derivatives are derived from axially chiral backbones, such as 1,1'-bi-2-naphthol (B31242) (BINOL). libretexts.orge3s-conferences.orgacs.org The synthesis of these chiral phosphoric acids typically involves the reaction of a phosphorus precursor, conceptually related to this compound, with a chiral diol. The resulting cyclic phosphate ester possesses a chiral cavity, and the acidity of the P-OH group can be fine-tuned by the substituents on the chiral scaffold. acs.org These catalysts have emerged as powerful tools in asymmetric organocatalysis, prized for their stability, low toxicity, and high catalytic efficacy at low loading levels. e3s-conferences.orgsigmaaldrich.com
Chiral phosphoric acids operate as bifunctional catalysts, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen. rsc.orgnih.gov This dual functionality allows them to activate electrophiles and nucleophiles simultaneously within a well-organized, chiral transition state. For instance, in reactions involving imines, the acidic proton can protonate the imine nitrogen, enhancing its electrophilicity, while the phosphoryl oxygen can form a hydrogen bond with a nucleophile, orienting it for a stereoselective attack. nih.gov
The steric and electronic properties of the substituents at the 3,3'-positions of the BINOL framework are critical in dictating the level of enantioselectivity. libretexts.org Bulky substituents are generally favored as they create a more defined and restrictive chiral pocket, leading to higher enantiomeric excesses (ee) in the products. acs.org
The versatility of these chiral phosphoric acid catalysts is demonstrated by their successful application in a broad spectrum of asymmetric transformations. These include, but are not limited to, transfer hydrogenations, Friedel-Crafts alkylations, Mannich reactions, and various cycloadditions. psu.eduresearchgate.net The high yields and excellent enantioselectivities achieved in these reactions underscore the immense potential of chiral derivatives conceptually linked to the this compound structure.
Exploration of Bis 4 Chlorophenyl Phosphorochloridate in Complex Organic Synthesis
Phosphorylation of Hydroxyl and Amine Functional Groups
The most prominent application of bis(4-chlorophenyl) phosphorochloridate is in the phosphorylation of alcohols, phenols, and amines. This reaction provides a direct route to the corresponding phosphate (B84403) esters and phosphoramidates, which are structures of interest in medicinal chemistry and materials science. The reaction proceeds via nucleophilic attack of the hydroxyl or amine group on the electrophilic phosphorus center, with the concomitant displacement of the chloride ion. Typically, a base is added to neutralize the hydrogen chloride byproduct.
The synthesis of phosphate esters and amides using phosphorochloridates is a well-established methodology. This compound and analogous reagents like diphenyl phosphorochloridate or diethyl phosphorochloridate react efficiently with a wide range of nucleophiles. abo.fiwikipedia.org For instance, the reaction of a phosphorochloridate with an alcohol yields the corresponding phosphate triester. wikipedia.org This transformation is fundamental in the synthesis of various organophosphates, including those with biological activity.
In the field of medicinal chemistry, this reaction has been adapted to create complex molecules. A notable application is the synthesis of peptidyl phosphonate (B1237965) esters, which can act as irreversible inhibitors of proteases. For example, selective inhibitors for neutrophil proteinase 3 have been developed with the core structure Ac-peptidylP(O-C6H4-4-Cl)2, created using the corresponding bis(4-chlorophenyl) phosphonate precursors. nih.gov Similarly, the reaction with amines or their derivatives leads to the formation of phosphoramidates, a class of compounds known for their biological applications. nih.gov The reaction conditions can be tailored to accommodate various substrates, often involving an appropriate solvent and a base such as triethylamine (B128534) (TEA) or sodium hydride (NaH) to scavenge the generated HCl. abo.fi
| Substrate | Phosphorylating Reagent | Base/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| ROH (general alcohol) | (C₂H₅O)₂P(O)Cl | Pyridine (B92270) | Diethyl phosphate ester | Not specified | wikipedia.org |
| 4,4′-disulfaneyldiphenol | Diphenyl chlorophosphate | Not specified | Tetraphenyl bis(phosphate) | 65% | abo.fi |
| Peptide N-terminus | Ac-peptidylP(O-C₆H₄-4-Cl)₂ Precursor | Not specified | Peptidyl phosphonate | Not specified | nih.gov |
| Primary/Secondary Amine | (RO)₂P(O)Cl | Base (e.g., TEA) | Phosphoramidate (B1195095) | 83-100% | nih.gov |
| 4,4'-bisphenol | Diphenylchlorophosphate | MgCl₂ (catalyst), 140-170 °C, vacuum | Bisphenol bis(diphenyl phosphate) | Not specified | google.com |
Chemoselective phosphorylation is crucial when dealing with polyfunctional molecules, such as carbohydrates, peptides, or complex natural products. Strategies for achieving selectivity often rely on the differential reactivity of various functional groups. The bulky nature of the bis(4-chlorophenyl) phosphoryl group can impart steric hindrance, allowing for selective reaction at less hindered sites.
Recent advances have demonstrated catalytic, amine-free methods for O-phosphorylation that show high chemoselectivity. For example, certain catalytic systems can selectively phosphorylate a primary alcohol in the presence of a secondary, tertiary, or phenolic hydroxyl group. researchgate.netnih.gov In the context of unprotected peptides, serine and threonine residues can be selectively phosphorylated over tyrosine residues. nih.gov While these specific examples may use different phosphorylating agents, the principles are directly applicable. The combination of a sterically demanding reagent like this compound with optimized reaction conditions (e.g., controlled temperature, choice of base and solvent) can allow for the selective phosphorylation of one nucleophilic site over another. For instance, the greater nucleophilicity of an aliphatic alcohol compared to a phenol (B47542) allows the former to be phosphorylated preferentially under kinetically controlled conditions. nih.gov
| Substrate (Competing Groups) | Phosphorylating System | Conditions | Selective Outcome | Reference |
|---|---|---|---|---|
| Substrate with Primary and Phenolic OH | PEP-K/TBAHS | DMF, 100 °C | Selective phosphorylation of the aliphatic OH group over the phenolic OH. | nih.gov |
| Cortisone (Primary and Tertiary OH) | PEP-K/TBAHS | DMF, 100 °C | The primary hydroxyl group was selectively reacted over the tertiary hydroxyl group. | nih.gov |
| Tripeptide (Serine, Tyrosine) | PEP-K/TBAHS | DMF, 100 °C | Serine residue underwent selective O-phosphorylation in the presence of a tyrosine residue. | nih.gov |
| myo-Inositol (multiple cis-diols) | BDMDAP | DMF, 100-110 °C | Regioselective 1,2-cyclophosphorylation. | acs.orgnih.gov |
Formation of Carbon-Phosphorus Bonds
The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. While this compound is a P(V) species, its derivatives can be involved in classic C-P bond-forming reactions.
The Michaelis-Arbuzov reaction is a fundamental method for preparing phosphonates. The classic mechanism involves the reaction of a trivalent phosphorus ester (e.g., a trialkyl phosphite) with an alkyl halide. wikipedia.orgorganic-chemistry.org The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the pentavalent phosphonate. wikipedia.org
This compound, being a pentavalent phosphate derivative, does not directly undergo the Michaelis-Arbuzov reaction in its classic form. The phosphorus atom in a phosphorochloridate is electrophilic, not nucleophilic, and is already in the P(V) oxidation state. However, it can serve as a precursor to P(III) reagents that are suitable for the Arbuzov reaction. For example, it could theoretically be converted to a mixed phosphite (B83602), tris(4-chlorophenyl) phosphite, which would then be susceptible to reaction with an alkyl halide.
Similarly, the Michaelis-Becker reaction involves the deprotonation of a dialkyl hydrogen phosphonate (a P(V) species with a P-H bond) to form a nucleophilic phosphite anion, which then displaces a halide from an alkyl halide to form a C-P bond. researchgate.net Again, this compound is not a direct substrate for this reaction. It would first need to be converted into the corresponding bis(4-chlorophenyl) H-phosphonate to serve as a suitable precursor in a Michaelis-Becker type synthesis.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-P bonds, providing access to a wide range of aryl- and vinyl-phosphorus compounds. rsc.org These reactions typically couple a P(O)-H compound, such as an H-phosphonate, H-phosphinate, or a secondary phosphine oxide, with an aryl or vinyl halide or triflate. rsc.orgnih.gov
While this compound is not a direct coupling partner in these reactions, it can be readily converted into suitable precursors. For example, hydrolysis followed by tautomerization would yield bis(4-chlorophenyl) H-phosphonate. This species could then participate in palladium-catalyzed cross-coupling with an aryl halide (Ar-X) to generate an arylphosphonate, Ar-P(O)(OAr')₂, where Ar' is 4-chlorophenyl. This two-step sequence represents an indirect but highly effective strategy for leveraging the phosphorochloridate as a starting material for C-P bond construction. The efficiency of the catalytic cycle relies on the generation of a Pd(0) species, which undergoes oxidative addition with the aryl halide, followed by transmetalation with the phosphorus nucleophile and subsequent reductive elimination to form the C-P bond and regenerate the catalyst. nih.govyoutube.com
Use as a Precursor to Phosphorus-Containing Heterocycles
This compound can serve as a valuable precursor for the synthesis of phosphorus-containing heterocycles. These structures are often found in biologically active molecules and advanced materials. The strategy typically involves reacting the phosphorochloridate with a bifunctional molecule, where two nucleophilic groups can react with the phosphorus center to form a cyclic structure.
For example, reaction with a 1,2-, 1,3-, or 1,4-diol can lead to the formation of a cyclic phosphate ester. The initial reaction of one hydroxyl group displaces the chloride to form an intermediate acyclic phosphate ester. Subsequent intramolecular cyclization, often promoted by a base, results in the formation of the heterocyclic ring. A similar strategy can be applied using amino alcohols or diamines to synthesize cyclic phosphoramidates or phosphodiamidates.
The synthesis of cyclic phosphates from polyols is a key transformation for accessing high-value biological targets. acs.org For instance, reagents like 4-chlorophenyl phosphorodichloridate can react with diols to form cyclic phosphate esters. chembk.com By analogy, this compound can react with a diol to form an acyclic intermediate, which, upon activation and release of a 4-chlorophenoxide leaving group, can cyclize. This approach is particularly relevant for the regioselective phosphorylation of molecules like inositols and nucleosides, where the formation of a cyclic phosphate at a cis-diol moiety can be highly efficient. acs.orgnih.gov The synthesis of phostones (cyclic phosphonates) and other biologically active phosphorus heterocycles often relies on cyclization as a key step, highlighting the importance of phosphorus reagents that can facilitate such transformations. umsl.edu
Computational and Theoretical Chemistry Studies of Bis 4 Chlorophenyl Phosphorochloridate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Molecular Orbital (MO) analysis describes the delocalized electronic structure of a molecule, which is key to its reactivity and properties. The calculations would reveal the energies and shapes of all molecular orbitals, resulting from the combination of atomic orbitals.
The distribution of electron density can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign partial charges to each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. For Bis(4-chlorophenyl) phosphorochloridate, the phosphorus atom is expected to be highly electrophilic due to its bonds with three electronegative atoms (two oxygens and one chlorine). The oxygen atoms would carry significant negative charges, while the carbon atoms of the chlorophenyl rings would have varying partial charges based on their position relative to the electron-withdrawing chlorine atom.
Hypothetical Mulliken Atomic Charges for this compound
| Atom | Hypothetical Partial Charge (a.u.) |
| P | +1.2 |
| O (phosphoryl) | -0.7 |
| O (ester) | -0.6 |
| Cl (on P) | -0.4 |
| C (ipso to O) | +0.3 |
| C (ortho to O) | -0.1 |
| C (meta to O) | +0.05 |
| C (para to O, with Cl) | +0.1 |
| Cl (on ring) | -0.2 |
| H | +0.1 to +0.15 |
Note: This table is illustrative and presents expected charge trends. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a critical application of MO theory for predicting chemical reactivity. researchgate.netresearchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
The energy of the HOMO (EHOMO) indicates the electron-donating ability, while the energy of the LUMO (ELUMO) reflects the electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the LUMO is expected to be centered primarily on the phosphorus atom, consistent with its role as the primary electrophilic site for nucleophilic attack. The HOMO would likely be distributed across the chlorophenyl rings.
Hypothetical Frontier Molecular Orbital Energies
| Parameter | Hypothetical Energy (eV) |
| EHOMO | -8.5 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 7.0 |
Note: This table is for illustrative purposes. The specific values depend on the level of theory and basis set used in the calculation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key to its interactions. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds, primarily the P-O-C and C-C bonds. This analysis identifies the most stable (lowest energy) conformers and the energy barriers between them. The four rotatable bonds in the molecule allow for a complex conformational landscape. researchgate.net
Molecular Dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time. researchgate.netpsu.edu By simulating the movements of all atoms according to classical mechanics, MD can explore the conformational space, study the stability of different conformers in various environments (e.g., in different solvents), and analyze intermolecular interactions. Such simulations could reveal how the orientation of the two chlorophenyl groups influences the accessibility of the reactive phosphoryl center.
Prediction of Spectroscopic Properties (Non-identificational)
Computational methods can predict spectroscopic data, which aids in the interpretation of experimental spectra.
Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H, ¹³C, and ³¹P nuclei. While experimental spectra are definitive for identification, predicted shifts are valuable for assigning specific signals to specific atoms within the molecule, especially for complex structures. The accuracy of these predictions has improved significantly, making them a reliable tool in structure verification.
Hypothetical Predicted vs. Expected Experimental NMR Chemical Shifts (ppm)
| Nucleus | Atom Position | Hypothetical Predicted Shift (ppm) | Expected Experimental Range (ppm) |
| ³¹P | Phosphorus center | 5.2 | 3 - 7 |
| ¹³C | C-O (ipso) | 149.5 | 148 - 152 |
| ¹³C | C-H (ortho to O) | 121.8 | 120 - 123 |
| ¹³C | C-H (meta to O) | 130.5 | 129 - 132 |
| ¹³C | C-Cl (para to O) | 133.0 | 132 - 135 |
| ¹H | H (ortho to O) | 7.35 | 7.3 - 7.4 |
| ¹H | H (meta to O) | 7.48 | 7.4 - 7.5 |
Note: This table is illustrative. Predicted values are highly dependent on the computational method and solvent model used.
Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are performed after finding the optimized geometry of the molecule. The results are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. This analysis helps in assigning specific absorption bands to particular bond stretches, bends, or torsions, such as the characteristic P=O and P-O-C stretching vibrations.
Hypothetical Calculated Vibrational Frequencies
| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| P=O Stretch | 1315 | 1290 - 1320 |
| P-Cl Stretch | 605 | 580 - 620 |
| P-O-C (asymmetric) Stretch | 1210 | 1190 - 1220 |
| C-Cl (aromatic) Stretch | 1095 | 1085 - 1100 |
Note: This table is for illustrative purposes. Calculated frequencies are often systematically higher than experimental values and require scaling.
Computational Modeling of Reaction Mechanisms and Kinetics
While detailed first-principles computational modeling studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, significant insights have been derived from kinetic studies and the application of empirical models. The solvolysis of this compound has been a subject of such investigations, where the reaction rates are measured in various solvents to elucidate the underlying mechanism.
For instance, the solvolysis of this compound, along with related compounds like diphenyl phosphorochloridate and bis(2,4-dichlorophenyl) phosphorochloridate, has been analyzed using the extended Grunwald-Winstein equation. researchgate.netresearchgate.net The large sensitivities to solvent nucleophilicity observed in these studies are consistent with a bimolecular process. researchgate.netresearchgate.net Further reinforcing the proposed mechanism, studies on similar phosphinyl chlorides have also been interpreted as proceeding through an SN2 pathway.
Theoretical studies on related systems, such as the reactions of phenyl aryl chlorophosphates with pyridines, have also been conducted to understand the effects of factors like alkali metal cations on the reaction, both in the gas phase and in aqueous solution. kcsnet.or.kr These types of theoretical investigations provide a framework for how computational methods can be applied to understand the reactivity of this compound in greater detail.
As of the current available literature, specific studies detailing the location of transition states and the calculation of Intrinsic Reaction Coordinate (IRC) pathways for the reactions of this compound are not reported. Such computational investigations would be invaluable for precisely mapping out the energy profile of the reaction, identifying the structure of the transition state, and confirming the concerted or stepwise nature of the mechanism. This remains an area for future research to provide a more complete theoretical understanding of its reactivity.
The influence of the solvent on the reactivity of this compound has been extensively studied from an experimental kinetics perspective. Kinetic data for the solvolysis of this compound have been obtained in a variety of solvent systems, including aqueous alcohols, acetone-water, and 2,2,2-trifluoroethanol-water mixtures. researchgate.netresearchgate.net
These studies have revealed a high sensitivity of the reaction rate to solvent nucleophilicity, as evidenced by large rate decreases in solvents with low nucleophilicity, such as those rich in 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.netresearchgate.net The analysis using the Grunwald-Winstein equation, a form of linear free-energy relationship, has been the primary tool for quantifying these solvent effects. The correlation of solvolysis rates for this compound shows a significant dependence on the solvent nucleophilicity parameter. researchgate.netresearchgate.net
While these are not direct computational simulations of solvent effects (e.g., using Polarizable Continuum Models or explicit solvent molecules in quantum chemical calculations), they provide crucial empirical data that any robust computational model would need to reproduce. For related phosphorochloridates, it has been suggested that the solvolysis mechanism may involve two solvent molecules in the rate-determining step: one acting as a nucleophile and the other as a general base catalyst. researchgate.net This highlights the complexity of solvent participation that would need to be considered in detailed computational models.
Table 1: Solvent Systems Used in the Study of this compound Solvolysis
| Solvent System | Purpose of Study | Reference |
|---|---|---|
| Aqueous Ethanol | Kinetic and product selectivity analysis | researchgate.netresearchgate.net |
| Aqueous Methanol | Kinetic and product selectivity analysis | researchgate.net |
| Acetone-Water | Kinetic analysis | researchgate.net |
| D2O and MeOD | Kinetic isotope effect studies | researchgate.net |
| 2,2,2-Trifluoroethanol-Water | Investigating effects of low nucleophilicity solvents | researchgate.net |
QSPR/QSAR Approaches for Reactivity Prediction (Non-biological)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches are powerful for predicting the reactivity of compounds based on their structural and electronic properties. In the context of the non-biological reactivity of this compound, the primary application of a QSPR-like approach has been the use of the extended Grunwald-Winstein equation.
This equation, log(k/k₀) = lN + mY, is a linear free-energy relationship that serves as a QSPR model where:
k is the rate constant of solvolysis in a given solvent.
k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).
l is the sensitivity of the substrate to the solvent nucleophilicity (N).
m is the sensitivity of the substrate to the solvent ionizing power (Y).
N and Y are solvent parameters.
The analysis of the solvolysis of this compound using this equation has yielded specific values for l and m, which characterize its reactivity profile. The relatively large l values obtained are indicative of a bimolecular mechanism. researchgate.netresearchgate.net It has been noted that for this compound and other phosphorochloridates, the correlations using the Grunwald-Winstein equation are significantly improved when data points for certain solvent mixtures, such as 2,2,2-trifluoroethanol–ethanol and acetone–water, are excluded, suggesting specific solvent-substrate interactions not fully captured by the standard N and Y parameters. researchgate.netresearchgate.net
This application of the Grunwald-Winstein equation is a prime example of a QSPR approach to understanding and predicting the solvolytic reactivity of this compound across a range of solvent environments.
Environmental Transformation Pathways and Fate of Bis 4 Chlorophenyl Phosphorochloridate Non Toxicological Focus
Hydrolytic Degradation Mechanisms in Aquatic Environments
Hydrolysis is a primary mechanism for the breakdown of organophosphate pesticides in aquatic environments. lyellcollection.org For organophosphates in general, this process is significantly influenced by the pH of the surrounding water. lyellcollection.org
The rate of hydrolysis of organophosphate pesticides is heavily dependent on pH. lyellcollection.org Generally, their stability decreases as the pH moves away from neutral. For instance, the hydrolysis half-life of a typical organophosphate pesticide can increase from 10 days in a laboratory setting (pH 7, 25°C) to as long as one year at a pH of 6 and a temperature of 5°C, indicating that these compounds can persist for extended periods in certain environmental conditions. lyellcollection.org
Table 1: Illustrative Hydrolysis Data for an Analogous Organophosphate Compound (Mono-4-Chloro-3-Methyl Phenyl Phosphate) at 98°C This table presents data for an analogous compound to illustrate the principles of hydrolysis kinetics due to the absence of specific data for Bis(4-chlorophenyl) phosphorochloridate.
| HCl Concentration (mol dm⁻³) | Experimental Rate Constant (kₑ x 10⁻³ min⁻¹) |
|---|---|
| Normal | 72.65 |
| Half | 72.12 |
| Double | 72.95 |
Source: Adapted from The Pharma Innovation Journal, 2017. thepharmajournal.com
The primary abiotic degradation pathway for organophosphate esters like this compound is the hydrolysis of the ester bonds. This process typically leads to the cleavage of the P-O-C linkage. thepharmajournal.com For this compound, hydrolysis is expected to yield 4-chlorophenol (B41353) and phosphoric acid derivatives as the main degradation products. The breaking of the P-Cl bond would also occur, releasing a chloride ion.
Photolytic Transformation Under Environmental Conditions
Photolysis, or degradation by sunlight, is another potential transformation pathway for organophosphate pesticides in the environment. researchgate.net However, under typical laboratory conditions (25°C and pH 7), photolysis is generally considered to be about ten times slower than chemical hydrolysis for this class of compounds. researchgate.net The effectiveness of photolytic degradation depends on the compound's ability to absorb light at wavelengths present in the solar spectrum and the quantum yield of the degradation reaction. Specific studies on the photolytic transformation of this compound were not found in the reviewed literature.
Role of Microbes in Biotransformation (Strictly Chemical Transformation, Non-Ecotoxicological)
Microbial activity plays a crucial role in the degradation of organophosphate pesticides in soil and water. researchgate.net Biodegradation can be significantly faster than abiotic processes like hydrolysis and photolysis, sometimes by an order of magnitude under optimal conditions. researchgate.net Soil microorganisms can adapt over time to metabolize organophosphates, leading to faster degradation rates in soils with a history of pesticide application. researchgate.net The primary mechanism of microbial action on organophosphates involves enzymatic hydrolysis.
Sorption and Mobility in Environmental Compartments (Non-Bioaccumulation)
The movement of this compound between environmental compartments such as soil, water, and sediment is largely controlled by its sorption characteristics. Organophosphates are known to have excellent sorption properties, which can lead to their persistence in soil and sediment as they become less available for microbial metabolism. researchgate.netlyellcollection.org
Studies on the sorption of the structurally related compound p,p'-DDT show that it sorbs to clays (B1170129) and organoclays. nih.gov The sorption capacity is influenced by the type of clay and its modification with organic cations. nih.gov For instance, original, unmodified clays exhibit low sorption for p,p'-DDT. nih.gov The pH of the solution can also affect sorption, with studies on DDTs showing that sorption decreases as the pH increases from 5 to 9. researchgate.net This suggests that the mobility of chlorinated organic compounds can be higher in more alkaline conditions.
Advanced Oxidation Processes for Degradation in Research Settings
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic pollutants from water and wastewater. nih.gov These processes are characterized by the generation of highly reactive radical species, most notably the hydroxyl radical (•OH). nih.gov AOPs are considered effective for treating a broad range of recalcitrant organic contaminants. nih.gov
While specific research on the degradation of this compound using AOPs is limited, studies on other chlorinated phenols and pesticides demonstrate the potential of these technologies. For example, the degradation of 4-chlorophenol has been successfully achieved using UV/H₂O₂ and US/Fenton systems, with removal rates exceeding 99% under optimal conditions. researchgate.net Similarly, various AOPs have been reviewed for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), with photocatalytic and photo-Fenton processes showing high degradation and mineralization efficiencies. nih.gov These processes typically involve the hydroxylation and eventual ring-opening of the aromatic structures. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,4-dichlorophenoxyacetic acid (2,4-D) |
| 4-chlorophenol |
| This compound |
| Mono-4-Chloro-3-Methyl Phenyl Phosphate (B84403) |
| p,p'-DDT |
Advanced Analytical Methodologies for Research Purity and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation in Research Synthesis (Excluding Basic ID)
Spectroscopic methods are indispensable for the detailed structural elucidation of synthesized molecules like Bis(4-chlorophenyl) phosphorochloridate. By probing the interactions of molecules with electromagnetic radiation, these techniques provide intricate details about the atomic arrangement, bonding, and electronic environment within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei. For this compound, multinuclear NMR experiments including ¹H, ¹³C, and ³¹P NMR are employed.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms on the aromatic rings. Due to the symmetrical nature of the two 4-chlorophenyl groups, the aromatic protons are expected to appear as a set of two doublets, characteristic of a para-substituted benzene ring. The integration of these signals would correspond to the eight aromatic protons.
¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon environments. For this molecule, one would expect to see four distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative chlorine and oxygen atoms. The carbon atoms directly bonded to oxygen (ipso-carbon) would show coupling to the phosphorus nucleus (²JPC).
³¹P NMR: Phosphorus-31 NMR is particularly crucial for organophosphorus compounds. oxinst.com It provides a direct and sensitive method for characterizing the phosphorus center. oxinst.com A single resonance is expected for this compound, and its chemical shift is highly indicative of the oxidation state and coordination environment of the phosphorus atom, confirming the presence of the phosphorochloridate functional group. researchgate.netresearchgate.net
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Inferred Structural Information |
|---|---|---|---|
| ¹H | 7.20 - 7.50 | Two Doublets (AA'BB' system) | Confirms para-substituted chlorophenyl rings. |
| ¹³C | 120 - 155 | Four distinct signals | Elucidates the carbon skeleton of the chlorophenyl groups; C-O and C-Cl environments. |
| ³¹P | -5 to +5 | Singlet | Confirms the phosphorochloridate phosphorus center. |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. These two techniques are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy excels at detecting polar bonds. For this compound, a strong absorption band is expected for the P=O (phosphoryl) stretching vibration. Other key vibrations include the P-O-C (aryl) and C-Cl stretching modes. Aromatic C-H and C=C stretching vibrations would also be prominent.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It would be effective in identifying the symmetric stretching of the aromatic rings and potentially the P-O bonds, complementing the IR data.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique of Observation | Vibrational Mode |
|---|---|---|---|
| P=O | 1290 - 1310 | IR (Strong) | Stretching |
| P-O-Ar | 950 - 1050 | IR, Raman | Asymmetric Stretching |
| Ar-Cl | 1085 - 1100 | IR (Strong) | Stretching |
| Aromatic C=C | 1475 - 1600 | IR, Raman | Ring Stretching |
| Aromatic C-H | 3050 - 3150 | IR, Raman | Stretching |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental formula. The molecule's fragmentation pattern under electron ionization (EI) or other ionization methods provides a "fingerprint" that helps confirm the structure.
For this compound (C₁₂H₈Cl₃O₃P), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern caused by the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation of organophosphorus compounds often involves the cleavage of the P-O bonds. mdpi.com
Predicted Fragmentation Pathway:
Loss of a chlorine radical (•Cl) from the molecular ion.
Cleavage of a P-O bond to lose a 4-chlorophenoxy radical (•OC₆H₄Cl).
Subsequent loss of the second 4-chlorophenoxy radical.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Significance |
|---|---|---|
| 336 | [C₁₂H₈Cl₃O₃P]⁺• | Molecular Ion (M⁺•) |
| 301 | [C₁₂H₈Cl₂O₃P]⁺ | Loss of •Cl |
| 209 | [C₆H₄Cl₂O₂P]⁺ | Loss of •OC₆H₄Cl |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a synthesized compound and for monitoring the conversion of reactants to products over time.
Both GC and LC are powerful separation techniques, with the choice depending on the analyte's volatility and thermal stability.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. hpst.cz For this compound, GC coupled with a mass spectrometer (GC-MS) would be an excellent method for purity analysis. nih.gov The mass spectrometer allows for the identification of any impurities based on their mass spectra. A flame photometric detector (FPD), which is selective for phosphorus-containing compounds, could also be employed for quantitative analysis. Derivatization may sometimes be necessary for polar organophosphorus compounds to improve their volatility and chromatographic behavior. dphen1.com
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is well-suited for less volatile or thermally labile compounds. chromatographyonline.comresearchgate.net A reversed-phase C18 column is commonly used for the separation of organophosphorus compounds. chromatographyonline.comamazonaws.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. researchgate.net Advanced detectors such as a diode-array detector (DAD) or a mass spectrometer (LC-MS) can provide comprehensive data for peak identification and purity assessment.
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Advanced Detector(s) | Application |
|---|---|---|---|---|
| GC | Mid-polarity capillary column (e.g., DB-17) | Helium or Nitrogen | Mass Spectrometry (MS), Flame Photometric Detector (FPD) | Purity assessment, identification of volatile impurities. |
| LC (HPLC) | Reversed-Phase C18 | Acetonitrile/Water gradient | Mass Spectrometry (MS), Diode-Array Detector (DAD) | Purity assessment, reaction monitoring, analysis of non-volatile impurities. |
While not used for the analysis of the small molecule itself, Size Exclusion Chromatography (SEC) is a critical technique for characterizing polymers that could be synthesized using this compound as a monomer. If this compound were used to create polyphosphoesters, SEC would be the primary method to determine the polymer's molecular weight distribution.
In an SEC experiment, a polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster as they are excluded from the pores. nih.gov By using advanced detectors like multi-angle light scattering (MALS) in conjunction with a refractive index (RI) detector, it is possible to determine the absolute molecular weight (Mw), number-average molecular weight (Mn), and the dispersity (Đ = Mw/Mn) of the polymer without the need for column calibration with standards. nih.gov This information is crucial for understanding the structure-property relationships of the resulting polymer.
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgazolifesciences.com This method provides unequivocal data on bond lengths, bond angles, and conformational details of a molecule, as well as how molecules are arranged in a crystal lattice. wikipedia.orgnih.gov For a compound such as this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state structure, confirming its molecular geometry and stereochemistry.
The process involves several key stages:
Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, cooling, or vapor diffusion. Obtaining a single crystal of sufficient size and quality is often the most challenging step.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity. nih.govfiveable.me These diffracted X-rays are recorded by a detector. wikipedia.org
Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the repeating unit of the crystal (the unit cell). nih.gov From this map, the positions of the individual atoms can be determined. This initial model is then refined computationally to achieve the best possible fit with the experimental diffraction data.
While specific experimental crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters that would be reported from such an analysis.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₂H₈Cl₃O₃P |
| Formula Weight | 337.52 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.34 |
| Volume (ų) | 1485.9 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.508 |
| R-factor (%) | 4.5 |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (Material Science Context)
In the context of material science, understanding the thermal stability of a compound is crucial, particularly for organophosphorus compounds which are often investigated for applications such as flame retardants. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two complementary thermal analysis techniques used to characterize these properties. mtoz-biolabs.comlabmanager.com
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. universallab.org This analysis provides quantitative information on thermal decomposition, identifying the temperatures at which a material begins to degrade and the amount of mass lost at each stage. For this compound, a TGA scan would reveal its onset of decomposition and its stability over a specific temperature range. In an inert atmosphere (e.g., nitrogen), the resulting data can indicate the temperature of maximum decomposition rate and the percentage of non-volatile char residue at the end of the analysis. A higher char yield is often a desirable characteristic for flame retardant additives, as it can form a protective insulating layer.
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to detect and quantify thermal events or phase transitions that involve a change in enthalpy. universallab.org For a solid compound like this compound, DSC can determine key properties such as:
Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid, observed as an endothermic peak.
Crystallization Temperature (Tc): The temperature at which a molten sample crystallizes upon cooling, observed as an exothermic peak.
Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid to a more flexible state.
Decomposition: Exothermic or endothermic events associated with thermal degradation.
Together, TGA and DSC provide a comprehensive thermal profile of a material, which is essential for assessing its suitability for applications where it will be exposed to high temperatures. labmanager.commt.com
| Parameter | Hypothetical Value |
|---|---|
| Onset of Decomposition (Tonset) | 285 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 320 °C |
| Mass Loss (200-400 °C) | 65% |
| Char Residue at 700 °C | 30% |
| Thermal Event | Hypothetical Value |
|---|---|
| Melting Point (Tm) | 78 °C (Endotherm) |
| Enthalpy of Fusion (ΔHf) | 85 J/g |
| Decomposition | Begins >280 °C (Exotherm) |
Future Directions and Emerging Research Avenues for Bis 4 Chlorophenyl Phosphorochloridate Research
Integration into Sustainable and Green Chemistry Methodologies
The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. chemicalbook.com For Bis(4-chlorophenyl) phosphorochloridate, future research in this area could focus on several key aspects. A primary challenge in organophosphorus chemistry is the reliance on hazardous reagents and the generation of significant waste. nih.gov Traditional syntheses often involve phosphorus trichloride (B1173362) (PCl3), a substance with considerable environmental and handling concerns. nih.govsigmaaldrich.com
Future research could explore alternative, greener synthetic routes to this compound and its derivatives. This might involve leveraging catalytic methods that avoid stoichiometric reagents or utilizing bio-based starting materials. The development of solvent-free reaction conditions or the use of aqueous media, where possible, would also represent a significant step forward in aligning the chemistry of this compound with green principles. researchgate.net Furthermore, designing processes that allow for the recovery and reuse of phosphorus-containing byproducts would address both economic and environmental concerns, contributing to a more circular phosphorus economy. nih.gov
Development of Advanced Functional Materials with Enhanced Performance
Organophosphorus compounds are integral to the creation of a wide range of functional materials, including flame retardants, polymers, and electronic materials. nih.gov The unique combination of a phosphoryl core and chlorinated phenyl groups in this compound makes it an intriguing building block for new materials.
One promising avenue is the development of novel polymers. The reactive phosphorochloridate group can be used to introduce the bis(4-chlorophenyl) phosphate (B84403) moiety into polymer backbones or as a pendant group. This could impart desirable properties such as flame retardancy, thermal stability, and altered solubility. Research could focus on the synthesis and characterization of polyesters, polyamides, or polyurethanes incorporating this compound and evaluating their material properties. For instance, 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl is a known sulfur-containing organic building block used in organic synthesis. sigmaaldrich.com Similarly, this compound could serve as a phosphorus-containing building block.
The development of photoluminescent materials is another area of interest. Lanthanide(III) coordination polymers, for example, exhibit attractive luminescent properties. mdpi.com While research has been conducted on polymers with other linkers, the potential of phosphorus-based linkers derived from this compound in creating novel coordination polymers with unique optical or electronic properties remains to be explored.
Exploration of Novel Catalytic Transformations
Phosphorus compounds are widely utilized as catalysts and ligands in organic synthesis. sigmaaldrich.com The future of this compound in catalysis is an area ripe for exploration. While direct catalytic applications of this specific compound are not yet established, its derivatives could be designed to function as powerful catalysts or ligands.
For example, related compounds like Bis(2,4-dichlorophenyl) chlorophosphate have been used as a phosphate catalyst in the direct conversion of alcohols to azides. chemicalbook.comchemdad.com This suggests that this compound could be a precursor for similar catalytic systems. Research could focus on modifying the structure of this compound to create chiral phosphoramides, which are known to act as efficient organocatalysts in various reactions. chemicalbook.com
Furthermore, the synthesis of phosphine (B1218219) derivatives from this compound could lead to new ligands for transition-metal-catalyzed cross-coupling reactions. Tris(4-chlorophenyl)phosphine, a related compound, is already used as a ligand in reactions like the Suzuki-Miyaura and Heck couplings. sigmaaldrich.com Investigating the synthesis and catalytic activity of similar phosphines derived from this compound could lead to catalysts with novel reactivity and selectivity.
Interdisciplinary Research with Other Fields of Chemical Science
The potential applications of this compound and its derivatives are not confined to a single sub-discipline of chemistry. Interdisciplinary research will be key to unlocking its full potential.
In medicinal chemistry, organophosphorus compounds are found in a variety of drugs. nih.gov The bis(4-chlorophenyl) moiety is present in some biologically active molecules. For instance, Bis(4-chlorophenyl)acetic acid has been investigated for its immunosuppressive and antihypertensive properties. nih.gov Future research could explore the synthesis of novel phosphonate (B1237965) or phosphoramidate (B1195095) derivatives of this compound and evaluate their biological activity as potential therapeutic agents.
In agricultural chemistry, organophosphorus compounds have a long history of use as pesticides. nih.gov While many older compounds have been phased out due to environmental concerns, the development of more targeted and less persistent agrochemicals is an ongoing area of research. The structural features of this compound could serve as a starting point for the design of new herbicides or insecticides, although extensive toxicological and environmental impact studies would be essential.
Challenges and Opportunities in Phosphorus Chemistry Research
The broader field of phosphorus chemistry faces both challenges and exciting opportunities that will undoubtedly shape the future of research on compounds like this compound. A major challenge is the sustainability of phosphorus resources, as phosphate rock is a finite resource. fishersci.no This underscores the importance of developing efficient synthetic methods and recycling strategies. nih.gov
Another challenge lies in overcoming the negative environmental legacy of some organophosphorus compounds. oakwoodchemical.com Future research must prioritize the design of molecules with favorable environmental profiles, including biodegradability and low toxicity.
Despite these challenges, the opportunities are vast. The development of new synthetic methodologies, such as those employing photoredox catalysis or mechanochemistry, could provide more sustainable and efficient ways to synthesize and functionalize organophosphorus compounds. sigmaaldrich.com The increasing power of computational chemistry also offers a valuable tool for predicting the properties and reactivity of new phosphorus-containing molecules, accelerating the discovery of novel materials and catalysts. The unique properties of the phosphorus atom, with its variable oxidation states and coordination geometries, will continue to inspire the development of innovative molecules with unprecedented functions.
Q & A
Q. What are the critical parameters for synthesizing Bis(4-chlorophenyl) phosphorochloridate, and how do reaction conditions influence purity?
this compound is synthesized via phosphorylation reactions, often involving controlled chlorination of phenolic precursors. Key parameters include:
- Temperature : Maintained between 0–5°C to prevent thermal degradation of the chloridate group.
- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran is preferred to avoid hydrolysis of the reactive P–Cl bond .
- Moisture control : Strict exclusion of water is critical; reactions are conducted under inert gas (N₂/Ar) to prevent side reactions . Post-synthesis, purification via fractional distillation under reduced pressure (0.9 mmHg, boiling point 113–115°C) ensures high purity (>98%) .
Q. Which analytical methods are most effective for characterizing this compound?
- NMR spectroscopy : ³¹P NMR identifies phosphorus-centered reactivity (δ ~0–10 ppm for phosphorochloridates), while ¹H/¹³C NMR confirms aromatic substituents and absence of hydrolysis products .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (245.42 g/mol) and detects trace impurities like hydrolyzed phosphates .
- FTIR : Peaks at 1250–1300 cm⁻¹ (P=O stretch) and 550–600 cm⁻¹ (P–Cl stretch) confirm functional group integrity .
Q. What are the optimal storage conditions to prevent degradation of this compound?
The compound is moisture-sensitive and reacts exothermically with water. Recommended storage:
- Temperature : –20°C in amber glass vials to minimize photodegradation.
- Environment : Under anhydrous argon in a desiccator with P₂O₅ as a drying agent .
- Handling : Use Schlenk-line techniques for aliquot preparation to avoid atmospheric exposure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the phosphorus center. Key insights:
- Charge distribution : The P–Cl bond exhibits higher electrophilicity (~+1.2 e) compared to aryloxy groups, favoring attack by nucleophiles like amines or alcohols .
- Transition state analysis : Identifies steric hindrance from 4-chlorophenyl groups, which slows reaction kinetics in bulky nucleophiles . Experimental validation via kinetic studies (e.g., monitoring by ³¹P NMR) is recommended to reconcile computational predictions .
Q. What strategies resolve contradictions in reported yields for phosphate ester derivatives synthesized from this compound?
Discrepancies often arise from:
- Nucleophile compatibility : Primary alcohols/amines yield >80% products, while secondary nucleophiles show <50% due to steric effects.
- Byproduct formation : Hydrolysis to phosphates (detected via ³¹P NMR at δ ~–5 ppm) can reduce yields; rigorous drying of solvents/reactants is essential .
- Methodological refinement : Use of coupling agents (e.g., DMAP) or microwave-assisted synthesis improves efficiency for challenging substrates .
Q. How do substituent effects on the aryl group influence the stability and applications of phosphorochloridate derivatives?
Comparative studies with analogs like O,O-Bis(4-chlorophenyl) Phosphorochloridothioate (CAS 55526-70-0) reveal:
- Electron-withdrawing groups (e.g., –Cl): Enhance electrophilicity at phosphorus but reduce thermal stability.
- Steric effects : Bulky substituents decrease hydrolysis rates but limit utility in sterically constrained reactions . Structure-activity relationships (SAR) guided by Hammett constants (σₚ for –Cl = +0.23) help tailor derivatives for specific applications, such as prodrug synthesis .
Methodological Framework for Addressing Data Contradictions
- Theoretical grounding : Link experimental outcomes to organophosphorus reaction mechanisms (e.g., dissociative vs. associative pathways) to explain anomalies .
- Cross-validation : Combine experimental data (e.g., kinetic studies, crystallography) with computational models to refine reaction pathways .
- Reproducibility protocols : Document moisture control, solvent purity, and instrumental calibration to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
